Variacin
CAS No.:
Cat. No.: VC3662147
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Structural Characteristics
Primary Structure and Composition
Variacin consists of 25 amino acids with the sequence GSGVIPTISHECHMNSFQFVFTCCS . The peptide has a molecular mass of 2732.11 Da and a molecular formula of C118H175N31O36S4 . With an isoelectric point (pI) of 5.98, variacin contains 2 basic residues, 1 acidic residue, and 7 hydrophobic residues . Notably, the amino acids A, D, K, L, R, W, and Y are absent from its composition, with serine (S) being the most common amino acid present .
Variacin displays notable structural similarities to lacticin 481, another lantibiotic produced by Lactococcus lactis. This homology is particularly pronounced in the probacteriocin region rather than in the leader sequence . Both bacteriocins contain lanthionine and β-methyllanthionine residues, which are characteristic of lantibiotics and contribute to their stability and antimicrobial properties .
Distinctive Structural Features
While sharing similarities with lacticin 481, variacin possesses unique structural elements that distinguish it from other lantibiotics. Most notably, its leader sequence more closely resembles those of non-lantibiotic bacteriocins . A particularly distinctive feature is the presence of glycine residues at positions -1 and -2 of the processing site in the prepeptide form . This characteristic is unusual among lantibiotics and suggests a potentially unique maturation process.
The linear structure of variacin, combined with its L-stereochemistry, contributes to its specific three-dimensional conformation and biological activity . These structural characteristics are critical determinants of variacin's stability, target specificity, and antimicrobial efficacy.
Biochemical Properties
Stability Profile
One of the most remarkable properties of variacin is its exceptional stability under various environmental conditions. Research has demonstrated that variacin maintains its structural integrity and antimicrobial activity over a wide pH range, from highly acidic (pH 2) to basic (pH 10) conditions . This pH stability represents a significant advantage for applications in various food systems with different acidity levels.
In addition to pH stability, variacin demonstrates considerable heat resistance, which is consistent with other lantibiotics . This thermostability is largely attributed to the presence of lanthionine and β-methyllanthionine rings, which provide structural rigidity and resistance to thermal denaturation . The robust nature of variacin with regard to processing makes it particularly valuable for applications in heat-treated food products .
Physicochemical Characteristics
The physicochemical properties of variacin contribute significantly to its antimicrobial efficacy and potential applications. Table 1 summarizes the key physicochemical characteristics of variacin.
Table 1: Physicochemical Properties of Variacin
| Property | Value/Characteristic |
|---|---|
| Molecular Formula | C118H175N31O36S4 |
| Molecular Mass | 2732.11 Da |
| Isoelectric Point (pI) | 5.98 |
| Basic Residues | 2 |
| Acidic Residues | 1 |
| Hydrophobic Residues | 7 |
| Structure Type | Linear |
| Stereochemistry | L |
| Absent Amino Acids | A, D, K, L, R, W, Y |
| Common Amino Acids | S (Serine) |
These properties collectively contribute to variacin's functionality as an antimicrobial peptide, influencing aspects such as its solubility, membrane interactions, and target specificity .
Antimicrobial Activity
Spectrum of Inhibitory Activity
Variacin exhibits a broad spectrum of inhibitory activity against various gram-positive bacteria, particularly those associated with food spoilage and foodborne illnesses. Research has demonstrated varying degrees of effectiveness against different bacterial species, as summarized in Table 2 .
Table 2: Antimicrobial Spectrum of Variacin
| Target Organism | Inhibitory Activity* |
|---|---|
| Lactobacillus helveticus | +++ |
| Lactobacillus bulgaricus | +++ |
| Lactobacillus lactis | ++ |
| Lactobacillus delbrueckii | +++ |
| Lactobacillus acidophilus | ++ |
| Lactobacillus plantarum | + |
| Lactobacillus sake (LSK) | ++ |
| Lactobacillus curvatus | ++ |
| Leuconostoc mesenteroides | + |
| Streptococcus thermophilus | ++ |
| Lactococcus lactis (SL2) | ++ |
| Enterococcus faecalis | ++ |
| Enterococcus faecium | ++ |
| Listeria innocua | ++ |
| Listeria monocytogenes | ++++ |
| Listeria welhia | ++ |
| Clostridium botulinum | + |
| Bacillus cereus | ++ |
*Level of inhibitory activity: + (low), ++ (moderate), +++ (high), ++++ (very high)
Notably, variacin demonstrates particularly strong activity against Listeria monocytogenes, a significant foodborne pathogen, making it potentially valuable for applications in ready-to-eat food products where Listeria contamination is a concern .
Mode of Action
As a lantibiotic, variacin's antimicrobial action likely involves disruption of the bacterial cell membrane, similar to other bacteriocins in this class. The general mechanism for lantibiotics includes destabilization of the plasma membrane potential through ion leakage, ATP depletion, and pore formation in the plasma membrane . This mechanism of action is distinct from many conventional antibiotics, potentially making variacin effective against antibiotic-resistant strains of bacteria.
The absence of reported hemolytic activity suggests that variacin may selectively target bacterial cells while potentially sparing mammalian cells, although further research is needed to fully characterize its specificity and safety profile .
Applications in Food Preservation
Fermented Food Ingredients
One of the most promising applications of variacin is its use in fermented food ingredients for natural food preservation. Research has demonstrated the feasibility of incorporating variacin-producing K. varians into fermented food systems to create functional ingredients with inherent antimicrobial properties .
A significant advancement in this application was the development of a spray-dried fermented ingredient containing variacin. This preparation maintains the antimicrobial activity of variacin while providing a convenient and stable form for incorporation into various food formulations . This approach represents a practical method for introducing naturally occurring antimicrobials into food systems without the need for purified bacteriocin preparations.
Control of Psychrotrophic Bacillus cereus in Dairy Products
Specific studies have evaluated the effectiveness of variacin-containing fermented ingredients for controlling psychrotrophic Bacillus cereus strains in chilled dairy foods . The research demonstrated that variacin remains functional at refrigeration abuse temperatures, providing an additional hurdle against bacterial growth in these products .
Challenge testing in various chilled dairy food formulations showed that the addition of the variacin-containing ingredient effectively inhibited the growth of B. cereus during temperature abuse conditions, which might occur during product distribution or storage . This application is particularly relevant for extending the shelf life and ensuring the safety of refrigerated dairy products.
Comparison with Other Bacteriocins
Relationship to Lacticin 481
This structural relationship provides valuable insights into the evolution and diversity of lantibiotics. The similarities between variacin and lacticin 481 suggest potential commonalities in their biosynthetic pathways and mechanisms of action, while their differences reflect adaptations to their respective ecological niches .
Position in the Bacteriocin Landscape
Within the broader landscape of antimicrobial peptides, variacin is notable for its ability to inhibit a larger number of pathogenic microorganisms compared to many other bacteriocins . Research has identified variacin as one of the few bacteriocins capable of demonstrating antagonistic activity against as many as 26 disease-causing microbes, including Clostridium botulinum, Bacillus cereus, and Enterococcus faecalis .
This broad spectrum of activity positions variacin as a particularly valuable bacteriocin for applications requiring control of multiple bacterial species simultaneously, such as in complex food systems where various spoilage and pathogenic organisms may be present .
Future Research Directions
Optimization of Production Systems
While variacin has shown promising antimicrobial properties, optimizing its production for commercial applications remains an important research focus. Future studies could explore improved fermentation conditions, genetic engineering approaches to enhance yield, and more efficient purification methods to make variacin production economically viable on an industrial scale.
The development of heterologous expression systems for variacin production could potentially overcome limitations associated with the natural producer strains, enabling more consistent and scalable production of this valuable antimicrobial peptide.
Expanded Applications
Beyond its current applications in dairy systems, variacin's broad antimicrobial spectrum and exceptional stability suggest potential value in other food categories and possibly non-food applications. Future research could explore its effectiveness in meat products, ready-to-eat foods, beverages, and even pharmaceutical or veterinary applications.
The investigation of potential synergistic effects between variacin and other preservation methods or antimicrobial compounds could lead to more effective and comprehensive preservation systems. Additionally, exploring the potential of variacin against antibiotic-resistant pathogens could open new avenues for addressing emerging microbial threats.
Structural and Mechanistic Studies
More detailed structural analyses using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography could provide deeper insights into variacin's three-dimensional structure and its relationship to function. Similarly, more comprehensive studies of its mechanism of action at the molecular level would enhance understanding of its antimicrobial properties and potential applications.
The unique structural features of variacin, particularly its resemblance to both lantibiotic and non-lantibiotic bacteriocins, warrant further investigation to understand the evolutionary and functional significance of these characteristics.
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